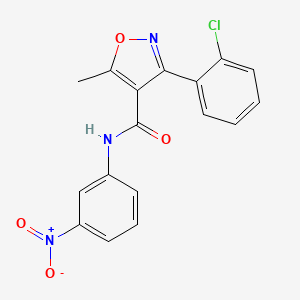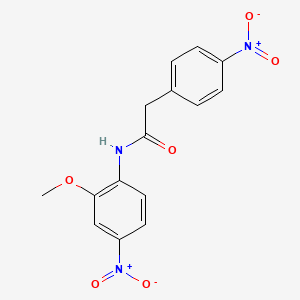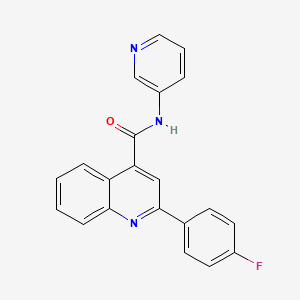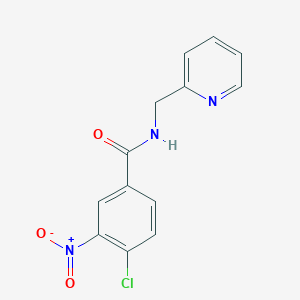
3-(2-chlorophenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of chlorophenyl, methyl, and nitrophenyl groups attached to the isoxazole ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoxazole carboxylic acid is reacted with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorphenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazol-4-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder anticancerogenen Eigenschaften untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten erforscht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Chlorphenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu einem biologischen Effekt führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2-Chlorphenyl)-5-methyl-1,2-oxazol-4-carboxamid
- 3-(2-Chlorphenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazol-4-carboxamid
- 3-(2-Chlorphenyl)-5-methyl-N-(3-nitrophenyl)-1,2-thiazol-4-carboxamid
Einzigartigkeit
3-(2-Chlorphenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazol-4-carboxamid ist einzigartig aufgrund der spezifischen Anordnung seiner funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Seine Kombination aus einer Chlorphenylgruppe, einer Nitrophenylgruppe und einem Oxazolring macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C17H12ClN3O4 |
|---|---|
Molekulargewicht |
357.7 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-15(16(20-25-10)13-7-2-3-8-14(13)18)17(22)19-11-5-4-6-12(9-11)21(23)24/h2-9H,1H3,(H,19,22) |
InChI-Schlüssel |
NUSJHFVOLFSBRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione](/img/structure/B11022095.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11022108.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11022109.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022114.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetamide](/img/structure/B11022119.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11022121.png)
![N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide](/img/structure/B11022123.png)
![1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B11022133.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B11022151.png)
![2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11022156.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B11022166.png)

